molecular formula C11H11ClFNO B6934370 N-but-3-en-2-yl-2-chloro-6-fluorobenzamide

N-but-3-en-2-yl-2-chloro-6-fluorobenzamide

Cat. No.: B6934370
M. Wt: 227.66 g/mol
InChI Key: NGDCXOYHIHPENB-UHFFFAOYSA-N
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Description

N-but-3-en-2-yl-2-chloro-6-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a butenyl group, a chlorine atom, and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-but-3-en-2-yl-2-chloro-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c1-3-7(2)14-11(15)10-8(12)5-4-6-9(10)13/h3-7H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDCXOYHIHPENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-3-en-2-yl-2-chloro-6-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzoic acid and but-3-en-2-amine.

    Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxylic acid group of 2-chloro-6-fluorobenzoic acid and the amine group of but-3-en-2-amine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-but-3-en-2-yl-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The butenyl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation: Alcohols or carboxylic acids derived from the butenyl group.

    Reduction: Saturated derivatives of the original compound.

    Hydrolysis: 2-chloro-6-fluorobenzoic acid and but-3-en-2-amine.

Scientific Research Applications

N-but-3-en-2-yl-2-chloro-6-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of N-but-3-en-2-yl-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

N-but-3-en-2-yl-2-chloro-6-fluorobenzamide can be compared with other benzamide derivatives to highlight its uniqueness:

    N-but-3-en-2-yl-2-chlorobenzamide: Lacks the fluorine atom, which may result in different chemical and biological properties.

    N-but-3-en-2-yl-2-fluorobenzamide: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.

    N-but-3-en-2-yl-2-chloro-6-methylbenzamide:

The presence of both chlorine and fluorine atoms in this compound imparts unique properties that distinguish it from other similar compounds. These substituents can influence the compound’s reactivity, stability, and interactions with biological systems, making it a valuable subject of study in various scientific disciplines.

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